molecular formula C9H4ClN3 B1431328 3-Chloroquinoxaline-6-carbonitrile CAS No. 1236222-48-2

3-Chloroquinoxaline-6-carbonitrile

货号: B1431328
CAS 编号: 1236222-48-2
分子量: 189.6 g/mol
InChI 键: MXTOMHUZLATQTR-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloroquinoxaline-6-carbonitrile typically involves the reaction of 3-chloroquinoxaline with cyanogen bromide under controlled conditions . The reaction is carried out in an organic solvent such as acetonitrile or dichloromethane, with the presence of a base like triethylamine to facilitate the reaction. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper handling and disposal of reagents and by-products to meet industrial safety and environmental standards .

科学研究应用

Chemical Applications

Synthesis of Derivatives
3-Chloroquinoxaline-6-carbonitrile serves as an important intermediate in the synthesis of various quinoxaline derivatives. These derivatives are crucial in developing complex organic molecules due to their unique structural properties and reactivity. Common reactions involving this compound include:

  • Substitution Reactions: The chlorine atom can be replaced by nucleophiles such as amines or thiols, leading to various substituted quinoxaline derivatives.
  • Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction to generate different functional groups, enhancing its utility in synthetic chemistry.

Biological Applications

Antimicrobial and Anticancer Properties
Research into the biological activities of this compound has highlighted its potential as an antimicrobial and anticancer agent. Studies indicate that quinoxaline derivatives exhibit significant activity against various cancer cell lines, including HeLa (cervical cancer), SMMC-7721 (hepatoma), and K562 (leukemia) cells .

Mechanism of Action
The mechanism by which this compound exerts its biological effects involves the inhibition of specific enzymes and interference with cellular processes. For instance, it may disrupt critical pathways in cancer cell proliferation or bacterial growth, making it a candidate for therapeutic exploration .

Medical Applications

Therapeutic Potential
Ongoing research is exploring the therapeutic potential of this compound in treating various diseases, particularly infectious diseases and cancers. The compound's ability to inhibit viral replication has gained attention, especially in the context of respiratory pathogens like influenza and coronaviruses. Its structural properties allow for modifications that can enhance antiviral activity .

Industrial Applications

Material Science and Agrochemicals
In industry, this compound is utilized as a building block for synthesizing agrochemicals and pharmaceuticals. Its role in developing new materials is also noteworthy, as it contributes to creating compounds with desirable physical and chemical properties.

Case Study 1: Antiviral Activity

A recent study focused on the antiviral potential of quinoxaline derivatives against respiratory viruses, demonstrating that modifications to the quinoxaline structure can optimize interactions with viral targets. The study highlighted the importance of structure-activity relationship (SAR) analyses in developing effective antiviral agents based on quinoxaline scaffolds .

Case Study 2: Anticancer Efficacy

Another investigation evaluated various quinoxaline derivatives for their anticancer properties. The results indicated that certain substitutions significantly enhanced activity against cancer cell lines compared to standard treatments like doxorubicin, underscoring the compound's potential as a lead structure for new anticancer drugs .

生物活性

3-Chloroquinoxaline-6-carbonitrile is a compound that has garnered attention for its diverse biological activities, particularly in the fields of oncology and infectious disease treatment. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy against various diseases, and structure-activity relationships (SAR).

  • Molecular Formula: C9_9H4_4ClN3_3
  • Molecular Weight: 189.60 g/mol
  • CAS Number: 1236222-48-2
  • Boiling Point: Not specified
  • Melting Point: Not specified

The biological activity of this compound is primarily attributed to its interaction with various biological targets, leading to significant pharmacological effects. The compound exhibits:

  • Anticancer Activity:
    • In vitro studies have shown that quinoxaline derivatives, including this compound, can inhibit the proliferation of cancer cells such as HeLa (cervical cancer), SMMC-7721 (human hepatoma), and K562 (leukemia) cells. The compound's IC50_{50} values indicate potent activity, with some derivatives achieving IC50_{50} as low as 0.071 μM against SMMC-7721 cells .
  • Antimicrobial Properties:
    • Quinoxaline derivatives have demonstrated antimicrobial effects against various pathogens. The presence of a chloro group in the structure enhances antibacterial activity, particularly against resistant strains .
  • Anti-inflammatory Effects:
    • Certain studies suggest that quinoxaline compounds may exhibit anti-inflammatory properties, potentially through modulation of inflammatory pathways .

Structure-Activity Relationship (SAR)

The SAR of this compound reveals critical insights into how structural modifications affect biological activity:

Substituent Position Effect on Activity
Chloro3Enhances anticancer and antibacterial activity
Carbonitrile6Essential for maintaining biological activity
Electron Donating GroupsVariousIncrease activity against cancer cells
Electron Withdrawing GroupsVariousDecrease overall efficacy

Research indicates that electron-donating groups at specific positions enhance the anticancer properties of quinoxaline derivatives. Conversely, electron-withdrawing groups tend to diminish these effects .

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound and related compounds:

  • Anticancer Studies:
    • A study reported that compounds with similar structures showed significant cytotoxicity against MCF-7 (breast cancer) and HCT116 (colon cancer) cell lines, with IC50_{50} values ranging from 2.5 μM to 22 μM when compared to doxorubicin .
  • Antimicrobial Activity:
    • Research on quinoxaline derivatives has highlighted their effectiveness against Mycobacterium tuberculosis, suggesting potential applications in treating tuberculosis .
  • Inflammation Modulation:
    • Some quinoxaline derivatives have been shown to reduce inflammatory markers in vitro, indicating their potential use in treating inflammatory diseases .

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 3-Chloroquinoxaline-6-carbonitrile, and what reaction conditions are critical for yield optimization?

Methodological Answer: Synthesis typically involves halogenation and cyclization steps. A validated approach is the reaction of quinoxaline precursors with chlorinating agents (e.g., POCl₃ or Cl₂) under controlled temperatures (80–120°C). For example, substituting at the 6-position may require refluxing in DMF with a catalytic base like pyridine to minimize side reactions . Key parameters:

ParameterOptimal RangeImpact on Yield
Temperature100–120°CHigher temperatures accelerate cyclization but risk decomposition
SolventDMF or DCMPolar aprotic solvents enhance solubility of intermediates
CatalystPyridine (0.1–0.5 eq)Reduces HCl byproduct, improving reaction efficiency

Purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended to isolate the product with >95% purity .

Q. How should researchers characterize this compound to confirm structural integrity?

Methodological Answer: Use a combination of spectroscopic and chromatographic techniques:

  • ¹H/¹³C NMR : Look for characteristic peaks: quinoxaline ring protons (δ 8.5–9.0 ppm), nitrile carbon (δ ~115 ppm) .
  • FT-IR : Confirm C≡N stretch at ~2230 cm⁻¹ and C-Cl at ~750 cm⁻¹.
  • HPLC-MS : Validate molecular ion [M+H]⁺ (calc. for C₉H₄ClN₃: 206.01).
    Cross-reference data with NIST Chemistry WebBook or peer-reviewed spectral libraries to resolve ambiguities .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coat, and goggles to avoid skin/eye contact.
  • Ventilation : Use fume hoods during synthesis due to potential HCl off-gassing .
  • First Aid : For accidental exposure, rinse skin with water for 15 minutes; seek medical evaluation if inhaled .
  • Waste Disposal : Neutralize with 10% NaOH before disposal in halogenated waste containers.

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be elucidated using computational methods?

Methodological Answer:

  • DFT Studies : Optimize geometries at the B3LYP/6-31G(d) level to model electrophilic substitution pathways. Analyze Fukui indices to predict reactive sites .
  • Kinetic Simulations : Use software like Gaussian or ORCA to calculate activation energies for chlorination steps. Compare with experimental Arrhenius plots .
  • Contradiction Resolution : If experimental yields deviate from predictions, re-examine solvent effects (e.g., dielectric constant adjustments in simulations) .

Q. How should researchers address discrepancies in reported spectroscopic data for this compound derivatives?

Methodological Answer:

  • Step 1 : Cross-validate data across multiple sources (e.g., NIST, published journals) to identify outliers .
  • Step 2 : Replicate synthesis under standardized conditions to isolate impurities (e.g., dihalogenated byproducts) that may skew results .
  • Step 3 : Use 2D NMR (COSY, HSQC) to resolve overlapping signals caused by structural isomers .

Q. What strategies optimize the design of this compound derivatives for pharmacological studies?

Methodological Answer:

  • SAR Analysis : Systematically modify substituents (e.g., replace Cl with Br or CF₃) and assay bioactivity. Tabulate results:
DerivativeSubstituentIC₅₀ (μM)LogP
6-ClChlorine2.12.3
6-CF₃Trifluoromethyl1.52.8
  • In Silico Screening : Dock derivatives into target proteins (e.g., kinase enzymes) using AutoDock Vina to prioritize synthesis .
  • Data Validation : Apply ANOVA to confirm statistical significance of bioactivity trends .

属性

IUPAC Name

3-chloroquinoxaline-6-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4ClN3/c10-9-5-12-7-2-1-6(4-11)3-8(7)13-9/h1-3,5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXTOMHUZLATQTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(N=C2C=C1C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 3-oxo-3,4-dihydro-quinoxaline-6-carbonitrile (5.99 g, 35 mmol, 1.0 eq) in phosphorus oxychloride (26 mL, 280 mmol, 8.0 eq) is heated under reflux for 1 hour. Then the reaction mixture is cooled down to room temperature and the solvent is evaporated. The residue is poured into ice water, the resulting mixture is neutralized with sodium carbonate and extracted with ethyl acetate (3×50 mL). The combined organic layers are dried over sodium sulfate, filtered and concentrated to give a crude product that is purified by column chromatography (silica gel, eluent: dichloromethane 100%) to afford 3-chloro-quinoxaline-6-carbonitrile as a white solid (5.27 g, 79% yield).
Quantity
5.99 g
Type
reactant
Reaction Step One
Quantity
26 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3-Chloroquinoxaline-6-carbonitrile
3-Chloroquinoxaline-6-carbonitrile
3-Chloroquinoxaline-6-carbonitrile
3-Chloroquinoxaline-6-carbonitrile
3-Chloroquinoxaline-6-carbonitrile
3-Chloroquinoxaline-6-carbonitrile

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。